Neurotoxic Potency on Dopamine Neurons: R(+) vs. S(-) Enantiomer
In a direct head-to-head comparison in mice, the R(+) enantiomer of methcathinone was more potent than the S(-) enantiomer at producing neurotoxic effects on brain dopamine (DA) neurons, as assessed by long-term DA axonal marker depletion [1].
| Evidence Dimension | Neurotoxic potency on DA neurons (mice) |
|---|---|
| Target Compound Data | More potent |
| Comparator Or Baseline | S(-)-Methcathinone: Less potent |
| Quantified Difference | R(+) enantiomer is more potent |
| Conditions | In vivo mouse model; assessment of DA axonal markers and silver degeneration |
Why This Matters
This indicates the R(+) isomer is the primary driver of dopaminergic neurotoxicity, a key differentiator for labs studying the mechanisms of stimulant-induced brain injury.
- [1] Sparago M, Wlos J, Yuan J, Hatzidimitriou G, Tolliver J, Dal Cason TA, Katz J, Ricaurte G. Neurotoxic and pharmacologic studies on enantiomers of the N-methylated analog of cathinone (methcathinone): a new drug of abuse. J Pharmacol Exp Ther. 1996 Nov;279(2):1043-52. View Source
